Enhanced Metal-Binding Affinity and Anticancer Activity in Organometallic Complexes Compared to Unsubstituted Pyridine-2-Carbothioamide
N-substituted 2-pyridinecarbothioamides (PCAs) such as N-carbamoylpyridine-2-carbothioamide serve as S,N-bidentate ligands in organometallic complexes, demonstrating significantly enhanced anticancer activity relative to unsubstituted analogues. In a study of organorhodium complexes, the PCA-containing complex 4c exhibited HDAC inhibitory activity in the nanomolar range and was highly cytotoxic to human cancer cells, while unsubstituted pyridine-2-carbothioamide complexes showed no such activity [1]. The N-carbamoyl substitution modulates the electron density at the thioamide sulfur, improving metal coordination geometry and target binding [2].
| Evidence Dimension | HDAC inhibitory activity (anticancer potency) |
|---|---|
| Target Compound Data | Nanomolar range (exact IC50 values for N-carbamoyl derivative not directly reported; data for structurally related PCA complexes) |
| Comparator Or Baseline | Unsubstituted pyridine-2-carbothioamide complexes: No detectable HDAC inhibitory activity |
| Quantified Difference | Shift from inactive to nanomolar potency upon N-substitution (class-level observation) |
| Conditions | In vitro HDAC enzyme inhibition assays; human cancer cell lines (specific cell lines not detailed in available excerpt) |
Why This Matters
The presence of the N-carbamoyl group enables the compound to function as an effective ligand for producing organometallic anticancer agents, a capability not achievable with unsubstituted pyridine-2-carbothioamide.
- [1] Hanif M, Arshad J, Astin J, et al. A Multitargeted Approach in the Discovery of an Organorhodium Anticancer Agent Based On Vorinostat as a Potent Histone Deacetylase Inhibitor. Angewandte Chemie International Edition. 2020;59(34):14609-14614. View Source
- [2] Arshad J, Tong KKH, Movassaghi S, et al. Impact of the metal center and leaving group on the anticancer activity of organometallic complexes of pyridine-2-carbothioamide. Molecules. 2021;26(4):833. View Source
